molecular formula C9H18ClNO B6214416 1-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2731010-79-8

1-oxaspiro[4.5]decan-8-amine hydrochloride

Cat. No.: B6214416
CAS No.: 2731010-79-8
M. Wt: 191.70 g/mol
InChI Key: YAEPVJHQXQRLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.5]decan-8-amine hydrochloride is a spirocyclic compound featuring a six-membered oxygen-containing ring (oxaspiro) fused to a five-membered hydrocarbon ring. Its molecular formula is C₉H₁₇NO·HCl, with a molecular weight of approximately 207.7 g/mol (calculated from analogous compounds in ). The spiro architecture and amine functional group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing ligands targeting central nervous system receptors .

Properties

CAS No.

2731010-79-8

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

1-oxaspiro[4.5]decan-8-amine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8H,1-7,10H2;1H

InChI Key

YAEPVJHQXQRLMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)N)OC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxaspiro[4.5]decan-8-amine hydrochloride typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by a Lewis acid and proceeds through a series of rearrangements to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include alkyl halides, acyl chlorides, or sulfonating agents.

Reaction Type Reagents/Conditions Major Products
AlkylationAlkyl halides (e.g., CH₃I) in NaOHN-Alkylated spirocyclic amine derivatives
AcylationAcetyl chloride in pyridineN-Acetylated products
SulfonationSulfonyl chlorides in DCMSulfonamide derivatives

In a patent synthesis (Source ), treatment with methylamine under reflux yielded 7-(methylamino)-1-oxaspiro[4.5]decan-8-ol and its isomer, demonstrating substitution at the amine site. The spiro structure’s steric constraints influence regioselectivity, favoring reactions at less hindered positions.

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous solutionNitrospiro[4.5]decan-8-one derivatives
H₂O₂/Fe²⁺Fenton-like conditionsHydroxylamine intermediates
m-CPBADichloromethane, 0°CN-Oxide derivatives

Oxidation pathways are sensitive to pH and temperature, with the spirocyclic ring system stabilizing transition states through conformational rigidity (Source).

Reduction Reactions

While the amine itself is a reduced species, the spirocyclic framework can undergo hydrogenation or reductive amination.

Reduction Type Reagents/Conditions Product
Catalytic HydrogenationH₂, Pd/C in ethanolSaturated spirocyclic amine derivatives
Reductive AminationNaBH₃CN, aldehyde substrateSecondary/tertiary amine analogs

Reductive amination with aldehydes expands structural diversity, enabling access to branched derivatives (Source ).

Complexation and Chelation

The amine group participates in coordination chemistry, forming complexes with transition metals.

Metal Ion Ligand Environment Application
Cu(II)Tetradentate N,O-coordinationCatalytic oxidation studies
Fe(III)Hexacoordinate complexesMagnetic material precursors

These complexes are characterized by enhanced stability due to the spirocyclic backbone’s preorganized geometry (Source ).

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique features:

Compound Reactivity Profile Key Difference
1-Oxaspiro[4.5]decan-8-oneKetone-specific reactions (e.g., Grignard)Lack of amine group limits substitution
8-Methyl-1-oxaspiro[4.5]decan-2-ylmethanamineEnhanced steric hindrance at C8Reduced acylation kinetics

The absence of a ketone in 1-oxaspiro[4.5]decan-8-amine hydrochloride shifts reactivity toward amine-centered transformations (Source).

Mechanistic Insights

  • Steric Effects : The spiro junction restricts rotational freedom, favoring axial attack in substitution reactions.

  • Electronic Effects : Protonation of the amine in HCl form reduces nucleophilicity, necessitating deprotonation for reactions like alkylation.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states (Source ).

Scientific Research Applications

Chemical Properties and Structure

1-Oxaspiro[4.5]decan-8-amine hydrochloride is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C₉H₁₇ClN₁O
  • Molecular Weight : 175.69 g/mol

The spiro structure allows for specific interactions with biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that 1-oxaspiro[4.5]decan-8-amine hydrochloride exhibits activity at various neurotransmitter receptors, particularly the opioid receptors. This interaction suggests potential applications in pain management and treatment of opioid-related disorders. Studies have shown that compounds with similar structures can modulate kappa-opioid receptors, which are implicated in analgesic effects without the addictive properties associated with mu-opioid receptor agonists .

Antidepressant Activity

Preliminary studies suggest that derivatives of 1-oxaspiro[4.5]decan-8-amine hydrochloride may possess antidepressant properties. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, akin to existing antidepressants that target these neurotransmitters .

Synthetic Methodologies

The synthesis of 1-oxaspiro[4.5]decan-8-amine hydrochloride typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
  • Amine Functionalization : Introducing amine groups through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.

The synthesis pathways are crucial for optimizing yield and purity for pharmaceutical applications.

Case Study 1: Opioid Receptor Modulation

A study published in a pharmacological journal examined the effects of various spirocyclic compounds on opioid receptors, highlighting that certain derivatives of 1-oxaspiro[4.5]decan-8-amine hydrochloride showed promising results in reducing pain responses in animal models without significant side effects associated with traditional opioids .

Case Study 2: Antidepressant Efficacy

Another research effort focused on the antidepressant potential of this compound, demonstrating that it could improve mood-related behaviors in rodent models when administered over a specified duration. The study concluded that further clinical trials would be necessary to evaluate its efficacy in humans .

Mechanism of Action

The mechanism of action of 1-oxaspiro[4.5]decan-8-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the spirocyclic structure can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Structural Features : The 1-oxaspiro[4.5]decane core incorporates an oxygen atom at position 1 and a primary amine at position 6.
  • No acute toxicity data are available, but spills must be contained to avoid environmental release .
  • Applications : Primarily used in preclinical research, including opioid receptor studies (e.g., as a precursor for kappa opioid agonists like spiradoline) .

Comparison with Similar Compounds

The following table compares 1-oxaspiro[4.5]decan-8-amine hydrochloride with structurally and functionally related spirocyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Activity/Applications References
1-Oxaspiro[4.5]decan-8-amine hydrochloride C₉H₁₇NO·HCl ~207.7 1-oxa, 8-amine Research intermediate for opioid ligands
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride C₉H₁₇ClN₂O 204.7 1-aza, 2-ketone Not specified; potential CNS applications
2-Oxaspiro[4.5]decan-8-amine hydrochloride C₉H₁₇NO·HCl 207.7 2-oxa vs. 1-oxa Structural analog; unstudied pharmacologically
Spiradoline (κ-opioid agonist) C₂₄H₃₄Cl₂N₂O₂ 469.45 Dichlorophenyl, pyrrolidinyl substituents Potent κ-opioid receptor agonist
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine C₉H₁₇NO₂ 171.24 1,4-dioxa, methyl substituent Synthetic intermediate for biotin derivatives

Structural and Functional Analysis

1-Oxaspiro[4.5]decan-8-amine vs. Azaspiro Analogs

Replacing the oxygen atom with nitrogen (e.g., 1-azaspiro derivatives) introduces basicity and hydrogen-bonding capacity, which may alter receptor binding. For example, 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride contains a ketone group, reducing amine reactivity compared to the primary amine in the target compound .

Oxygen Position (1-Oxa vs. 2-Oxa)

The position of the oxygen atom in the spiro ring (1-oxa vs. 2-oxa) affects molecular conformation and electronic properties. For 2-oxaspiro[4.5]decan-8-amine hydrochloride (), the shifted oxygen may influence solubility or metabolic stability.

Complex Derivatives: Spiradoline

Spiradoline () incorporates a dichlorophenylacetamide group and pyrrolidinyl substituent, enhancing κ-opioid receptor affinity. In contrast, 1-oxaspiro[4.5]decan-8-amine hydrochloride serves as a simpler scaffold for further functionalization.

Biological Activity

1-Oxaspiro[4.5]decan-8-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

1-Oxaspiro[4.5]decan-8-amine hydrochloride has the following chemical properties:

PropertyValue
CAS Number 2731013-97-9
Molecular Formula C9H16ClN2O
Molecular Weight 204.7 g/mol
Purity ≥95%

The compound features a unique spirocyclic structure that contributes to its biological interactions and potential therapeutic applications.

The biological activity of 1-oxaspiro[4.5]decan-8-amine hydrochloride is primarily attributed to its interaction with various biomolecular targets. These interactions can modulate signaling pathways and influence cellular responses. Preliminary studies suggest that it may act as an agonist at specific receptor sites, particularly in the opioid receptor family, which are crucial for pain modulation and analgesic effects.

Research Findings

Recent studies have explored the compound's pharmacological properties, revealing several key findings:

  • Opioid Receptor Interaction : The compound has demonstrated activity at kappa-opioid receptors (KOR), which are involved in pain relief and mood regulation. It exhibits partial agonist activity, suggesting potential use in pain management therapies without the full side effects associated with traditional opioids .
  • Cyclic Structure Influence : The spirocyclic nature of the compound allows for unique conformational flexibility, enhancing its ability to bind to target receptors effectively. This structural characteristic is believed to contribute to its selectivity and potency compared to other opioid receptor ligands .
  • Comparative Studies : In comparative analyses with similar compounds, 1-oxaspiro[4.5]decan-8-amine hydrochloride has shown distinct advantages in terms of receptor selectivity and lower potential for addiction-related side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of 1-oxaspiro[4.5]decan-8-amine hydrochloride:

  • Pain Management Models : In animal models of chronic pain, administration of the compound resulted in significant reductions in pain perception compared to controls, indicating its efficacy as an analgesic agent .
  • Behavioral Studies : Behavioral assays have demonstrated that the compound does not produce the same level of euphoria associated with traditional opioids, suggesting a safer profile for long-term use in managing pain .

Future Directions

The ongoing research into 1-oxaspiro[4.5]decan-8-amine hydrochloride indicates promising avenues for further exploration:

  • Expanded Pharmacological Profiles : Investigating additional biological pathways influenced by this compound could reveal new therapeutic applications beyond pain management.
  • Clinical Trials : Future clinical trials will be essential to validate preclinical findings and assess safety and efficacy in human populations.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 1-oxaspiro[4.5]decan-8-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-oxaspiro[4.5]decan-8-one, followed by HCl salt formation. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm spirocyclic structure and amine protonation, as well as high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₉N·HCl; MW 189.7) . Purity analysis (≥95%) can be performed using reverse-phase HPLC with UV detection at 254 nm. Ensure proper drying under vacuum to remove residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed, airtight containers in a dry, ventilated environment at 2–8°C to prevent hygroscopic degradation. Avoid exposure to heat, static discharge, and incompatible materials (e.g., strong oxidizers). For handling, use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct all work in a fume hood to minimize inhalation risks .

Q. What analytical methods are suitable for detecting impurities or decomposition products?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify volatile decomposition products (e.g., hydrogen chloride, carbon monoxide) formed under thermal stress . Monitor for amine oxidation byproducts using thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., κ-opioid receptor agonist effects) may arise from variations in enantiomeric purity or salt form. Perform chiral HPLC to confirm stereochemical homogeneity. Validate receptor-binding assays using radioligand displacement (e.g., [³H]U69,593 for κ-opioid receptors) with strict controls for pH and ionic strength . Compare results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess model-dependent effects .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : To enhance blood-brain barrier penetration, derivatize the amine group with prodrug moieties (e.g., acetyl or tert-butoxycarbonyl). Assess logP values using shake-flask methods or computational tools (e.g., MarvinSketch). For in vivo testing in primates, administer intravenously at 0.01–1 µg/kg and monitor plasma prolactin levels as a biomarker of dopamine modulation .

Q. How can computational modeling guide structural modifications to improve target selectivity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with off-target receptors (e.g., µ-opioid receptors). Focus on modifying the spirocyclic oxygen or amine substituents to alter hydrogen-bonding patterns. Validate predictions with saturation transfer difference (STD) NMR to map ligand-receptor binding epitopes .

Experimental Design Considerations

Q. How should researchers design dose-response studies to minimize toxicity risks?

  • Methodological Answer : Begin with acute toxicity testing in rodents (OECD Guideline 423), starting at 5 mg/kg and escalating to 300 mg/kg. Monitor for respiratory irritation (GHS Category 3) and skin sensitization. For cell-based assays, use MTT viability assays to establish IC₅₀ values, ensuring exposure times ≤24 hours to avoid artifacial cytotoxicity .

Q. What protocols ensure reproducibility in spirocyclic compound synthesis?

  • Methodological Answer : Standardize reaction conditions: Use anhydrous solvents (e.g., THF or DCM), catalytic Pd/C for hydrogenation, and inert gas atmospheres. Document enantiomeric excess via polarimetry or chiral GC. Share raw NMR and HPLC data in supplementary materials to enhance transparency .

Data Interpretation and Validation

Q. How can researchers validate the ecological safety of this compound in environmental exposure studies?

  • Methodological Answer : Perform OECD 301 biodegradability tests in activated sludge. Use LC₅₀ assays with Daphnia magna to assess aquatic toxicity. If data gaps exist (e.g., bioaccumulation potential), apply read-across models using structurally similar amines (e.g., piperidine derivatives) .

Q. What statistical approaches are critical for analyzing contradictory results in receptor-binding assays?

  • Methodological Answer :
    Apply mixed-effects models to account for inter-experimental variability. Use Bayesian meta-analysis to integrate data from multiple studies. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify uncertainty .

Cross-Disciplinary Applications

Q. How can this compound be applied in neuropharmacology to study dopamine signaling?

  • Methodological Answer :
    Administer intracerebroventricularly in rodent models to assess κ-opioid-mediated dopamine release inhibition in the nucleus accumbens. Pair with microdialysis to measure extracellular dopamine levels. Validate with selective antagonists (e.g., nor-binaltorphimine) .

Q. What in vitro models are suitable for investigating its anti-inflammatory potential?

  • Methodological Answer :
    Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA. Compare with reference standards (e.g., dexamethasone) and include NF-κB luciferase reporters to probe mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.